3-Oxazolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

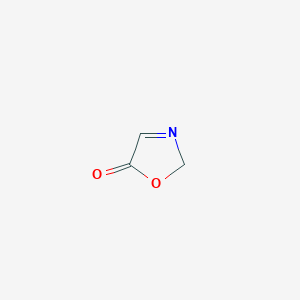

3-Oxazolin-5-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is known for its versatility and utility in various chemical reactions and applications, making it a valuable entity in the fields of organic chemistry, pharmaceuticals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolin-5-one can be achieved through various methods. One notable method involves the visible light-induced nondecarboxylative coupling of redox-active esters with secondary nitro compounds. This process includes nitro aldol condensation followed by visible light-induced N-oxide deoxygenation . Another method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (Deoxo-Fluor®) under flow conditions .

Industrial Production Methods

Industrial production of this compound often leverages the efficiency of flow synthesis techniques. These methods allow for the rapid and stereospecific preparation of oxazolines at room temperature, followed by their oxidation to oxazoles using commercial manganese dioxide .

Análisis De Reacciones Químicas

Reactions of Oxazolones

-

Reaction with Nucleophiles: The oxazoline ring in 4-arylazo-2-aryl-2-oxazolin-5-ones can be converted to triazolyl-carbonyl amino acids by reacting with nucleophiles like glycine, anthranilic acid, and p-aminobenzoic acids .

-

Ring Cleavage: Grignard reagents can effect ring cleavage of the oxazolinone ring in 4-cinnamylidene-2-aryl-2-oxazolin-5-ones, yielding carbinols . These carbinols can then cyclize in acidic or alkaline media to form benzotropilidenes or oxazolines, respectively .

-

Condensation with Phenylhydrazine: Oxazolones react with phenylhydrazine in acetic acid and sodium acetate to yield 1,2,4-triazin-6(5 H)-ones .

-

Isomerization: Depending on the base, β-acylamino ketones can be used to produce either oxazolines or oxazoles .

Reactivity and Stability

-

Effect of Substituents: TheElectronic effects of substituents on the oxazolone ring can influence its reactivity . For example, halogen atoms can significantly influence the toxicity of oxazolones, with halogen-free oxazolones exhibiting lower toxicity .

-

Stability: Hippuric acid (N-benzoyl glycines) produces the most stable oxazolone compounds .

Named Reactions

-

van Leusen Oxazole Synthesis: This involves the use of tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids to synthesize oxazoles .

-

Erlenmeyer Reaction: Used for the synthesis of unsaturated azlactones . It involves the cyclocondensation of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with benzaldehyde or 4-fluorobenzaldehyde .

Tables of Reactions

| Reactant | Reagent(s) | Product(s) | Conditions |

|---|---|---|---|

| 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids | Benzaldehyde or 4-fluorobenzaldehyde, Acetic anhydride, Sodium acetate | Oxazol-5(4H)-ones | Reflux |

| 4-Arylazo-2-aryl-2-oxazolin-5-ones | Glycine, anthranilic acid, p-aminobenzoic acids | Triazolyl-carbonyl amino acids | Nucleophilic conditions |

| 4-Cinnamylidene-2-aryl-2-oxazolin-5-ones | Grignard reagents | Carbinols, benzotropilidenes, oxazolines | Acidic or alkaline medium |

| Oxazolones | Phenylhydrazine | 1,2,4-triazin-6(5 H)-ones | Acetic acid, sodium acetate, Reflux |

| N-propargylamides | Aryl iodides | 2,5-disubstituted oxazoles | Pd 2(dba) 3, tri(2-furyl)phosphine, and NaO tBu |

| Lactone Sulphoxide | Acetyl chloride | Hydroxy-lactone | Nitrogen atmosphere |

| Hydroxy-lactone Sulphoxide | Oxygen | 3-oxazolin-5-one | Oxygen atmosphere |

| Acyl glycine | Acetic anhydride | 4-alkylidene-5(4)-oxazolone | |

| Hippuric acid | Acetic anhydride | 4-arylidene-2-phenyl oxazol-5(4H) – ones | 100°C |

| 16-formyllambertianic acid methyl ester | Hippuric acid | Lambdoid oxazol-5(4H)-one | Acetic anhydride and potassium carbonate |

| 1-Naphthoyl-glycine | Acetic anhydride, triethyl orthoformate | 4-ethoxymethylene-2--naphthyl-5(4H) –oxazolone | Ethyl acetate under reflux |

Aplicaciones Científicas De Investigación

3-Oxazolin-5-ones are valuable compounds with significant applications in various scientific fields. These heterocyclic compounds, also known as azlactones, are precursors to nitrile ylides and serve as 1,3-dipoles for constructing cyclic imines or pyrrole compounds .

Core Structure and Isomeric Forms

Oxazolones are a class of five-membered heterocycles featuring one oxygen and one nitrogen atom . They exist in five isomeric forms, based on the carbonyl group's location and the double bonds: 5(4)-oxazolones, 5(2)-oxazolones, 2(3)-oxazolones, 4(5)-oxazolones, and 2(5)-oxazolones, with 5(4)-oxazolones being the most important .

Key characteristics of the oxazole ring

- Planar structure

- High degree of bond fixing

- Notable variation in the lengths of the C(2)-N and C(4)-N bonds

Synthesis

3-Oxazolin-5-ones can be synthesized through various methods:

- Visible Light-Induced Synthesis Harnessing photocatalysis for straightforward synthesis from redox-active esters and secondary nitro compounds . This involves nondecarboxylative coupling of a redox-active ester, nitro aldol condensation, and subsequent visible light-induced N-oxide deoxygenation .

- Bergmann Synthesis This involves the reaction of acetic anhydride with α-haloacyl-amino acids . For example, acetic anhydride and pyridine react with N-chloroacetyl phenylalanines to produce 2-methyl-4-benzylidene-5(4)-oxazolone .

Scientific Research Applications

Oxazolones and their derivatives have diverse applications in scientific research, including serving as building blocks for various chemical molecules and exhibiting significant biological activities .

Synthesis of Chemical Molecules

Oxazolones are essential in synthesizing amino alcohols, amino acids, thiamine, amides, peptides, and polyfunctional compounds . They act as synthons for constructing alkaloid skeletons and heterocyclic precursors and are used in immunomodulatory and biosensor applications .

Pharmacological Activities

Oxazolones exhibit a range of pharmacological activities :

- Antimicrobial

- Anti-inflammatory

- Anticancer

- Anti-HIV

- Antiangiogenic

- Anticonvulsant

- Sedative

- Cardiotonic

- Antidiabetic

- Insecticidal

- Antiulcer activity

Case Studies

- Photochemical Transformations: Photoextrusion of carbon dioxide from the Δthis compound system has been studied .

- Induction of Intestinal Inflammation: Oxazolone is used in experimental models of colitis and contact sensitivity . It may act as an environmental trigger of inflammation in sensitive hosts .

- Ligands in Asymmetric Catalysis: Ligands containing a chiral 2-oxazoline ring are used in asymmetric catalysis because they are easy to synthesize, have a wide range of forms, and are effective for many types of catalytic transformation .

Mecanismo De Acción

The mechanism of action of 3-Oxazolin-5-one involves its ability to act as a precursor for nitrile ylides. These ylides participate in cycloaddition reactions, leading to the formation of cyclic imines and pyrrole compounds. The visible light-induced nondecarboxylative coupling and subsequent reactions are facilitated by photocatalysis, which involves the activation of redox-active esters and nitro compounds .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3-Oxazolin-5-one include:

Oxazoles: These compounds share a similar ring structure but differ in their oxidation state.

Thiazoles: These heterocycles contain sulfur instead of oxygen.

Imidazoles: These compounds have two nitrogen atoms in the ring structure.

Uniqueness

This compound is unique due to its ability to undergo visible light-induced reactions, making it a valuable compound for photocatalytic processes. Its role as a precursor for nitrile ylides also sets it apart from other similar heterocyclic compounds .

Propiedades

Número CAS |

5839-94-1 |

|---|---|

Fórmula molecular |

C3H3NO2 |

Peso molecular |

85.06 g/mol |

Nombre IUPAC |

2H-1,3-oxazol-5-one |

InChI |

InChI=1S/C3H3NO2/c5-3-1-4-2-6-3/h1H,2H2 |

Clave InChI |

DQRFCVHLNUNVPL-UHFFFAOYSA-N |

SMILES canónico |

C1N=CC(=O)O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.